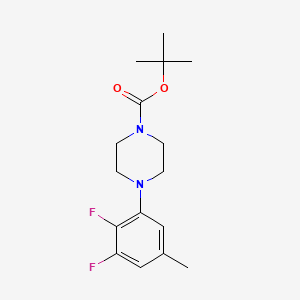
4-(2,3-Difluoro-5-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
4-(2,3-Difluoro-5-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H22F2N2O2 and its molecular weight is 312.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(2,3-Difluoro-5-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, pharmacological properties, and relevant case studies.
- Molecular Formula : C16H22F2N2O2
- Molecular Weight : 312.35 g/mol
- IUPAC Name : tert-butyl 4-(2,3-difluoro-5-methylphenyl)piperazine-1-carboxylate
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various receptors and enzymes, particularly in the context of neuropharmacology and pain management.
Pharmacological Mechanisms
- Receptor Modulation : The compound has been studied for its ability to modulate neurotransmitter receptors, particularly those involved in anxiety and pain pathways.
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Similar compounds have shown efficacy as FAAH inhibitors, which can enhance endocannabinoid signaling, potentially offering therapeutic benefits for anxiety and pain relief .
In Vitro Studies
In vitro studies have demonstrated that derivatives of piperazine exhibit varied affinities for different receptors. For instance:
- A related compound was identified as a potent NK(1) receptor antagonist, which is crucial in the treatment of anxiety and depression disorders .
- The activity profile of piperazine derivatives often correlates with their structural modifications, suggesting that fluorination at specific positions can enhance receptor binding affinity and selectivity.
Case Studies
- Study on NK(1) Antagonists : A study highlighted the development of piperazine derivatives as novel NK(1) antagonists, showing promising results in reducing anxiety-like behaviors in animal models .
- FAAH Inhibitors : Research on FAAH inhibitors has revealed that certain structural motifs significantly increase potency and selectivity against this enzyme, leading to enhanced analgesic effects in preclinical models .
Data Table: Biological Activity Comparison
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | FAAH Inhibition | TBD | |
| Related NK(1) Antagonist | Anxiety Reduction | 0.05 | |
| Piperazine Derivative X | Pain Management | 0.10 |
Discussion
The biological activity of this compound suggests it may serve as a valuable lead compound for further drug development targeting anxiety and pain disorders. The modulation of neurotransmitter systems through receptor antagonism and enzyme inhibition represents a promising therapeutic avenue.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2,3-difluoro-5-methylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-11-9-12(17)14(18)13(10-11)19-5-7-20(8-6-19)15(21)22-16(2,3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQWNYYYRKXZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















